molecular formula C20H25ClN4S B5302915 4-(4-Benzylpiperazin-1-yl)-6-ethyl-2-methylthieno[2,3-d]pyrimidine;hydrochloride

4-(4-Benzylpiperazin-1-yl)-6-ethyl-2-methylthieno[2,3-d]pyrimidine;hydrochloride

Cat. No.: B5302915
M. Wt: 389.0 g/mol
InChI Key: MLAKRFZXMDYWBT-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-6-ethyl-2-methylthieno[2,3-d]pyrimidine;hydrochloride is a complex organic compound that belongs to the class of thienopyrimidines. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. It features a unique structure that combines a thienopyrimidine core with a benzylpiperazine moiety, making it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-ethyl-2-methylthieno[2,3-d]pyrimidine;hydrochloride typically involves multiple steps, starting with the preparation of the thienopyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophene with ethyl acetoacetate can yield the thienopyrimidine scaffold.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-6-ethyl-2-methylthieno[2,3-d]pyrimidine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)-6-ethyl-2-methylthieno[2,3-d]pyrimidine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-ethyl-2-methylthieno[2,3-d]pyrimidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. Molecular docking studies have shown that the compound can form stable complexes with target proteins through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylpiperazin-1-yl)-6-ethyl-2-methylthieno[2,3-d]pyrimidine;hydrochloride stands out due to its unique combination of a thienopyrimidine core and a benzylpiperazine moiety. This structural feature imparts distinct biological activities and makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-ethyl-2-methylthieno[2,3-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4S.ClH/c1-3-17-13-18-19(21-15(2)22-20(18)25-17)24-11-9-23(10-12-24)14-16-7-5-4-6-8-16;/h4-8,13H,3,9-12,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAKRFZXMDYWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)N3CCN(CC3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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